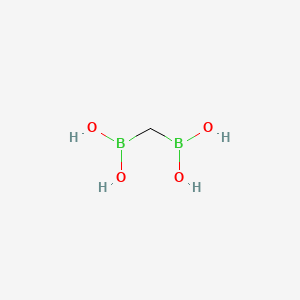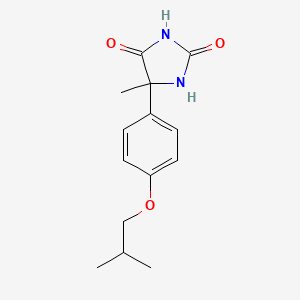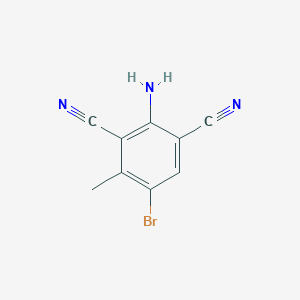
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C9H6BrN3. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and two cyano groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amines, and various coupled products depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-methylbenzene-1,3-dicarbonitrile
- 2-Amino-5-bromobenzene-1,3-dicarbonitrile
- 2-Amino-4-methylbenzene-1,3-dicarbonitrile
Uniqueness
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and industrial applications .
Propriétés
Numéro CAS |
88817-30-5 |
|---|---|
Formule moléculaire |
C9H6BrN3 |
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
2-amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-7(4-12)9(13)6(3-11)2-8(5)10/h2H,13H2,1H3 |
Clé InChI |
QCWHSGKXZCDNFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1C#N)N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)

![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)


![Benzo[h]quinazolin-4-amine](/img/structure/B14141054.png)


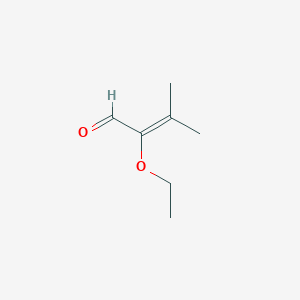
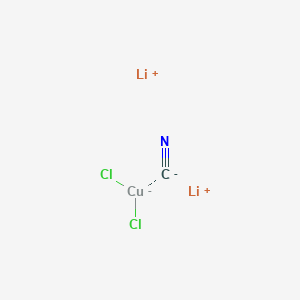
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
